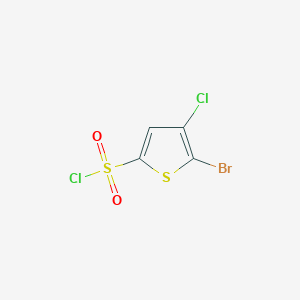
Chlorure de 5-bromo-4-chlorothiophène-2-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-chlorothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2BrClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.
Applications De Recherche Scientifique
5-Bromo-4-chlorothiophene-2-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules, such as proteins, through sulfonylation reactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonate esters, and other derivatives .
Mode of Action
The mode of action of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride involves its reaction with nucleophilic targets. The sulfonyl chloride group is highly reactive due to the good leaving group (chloride), which can be displaced by a nucleophile . This allows the compound to form various derivatives, depending on the specific nucleophile it encounters .
Pharmacokinetics
The compound’s reactivity suggests that it could be rapidly metabolized in the body .
Result of Action
Given its reactivity, the compound could potentially induce a variety of effects, depending on the specific nucleophilic targets it encounters and the derivatives it forms .
Analyse Biochimique
Molecular Mechanism
It’s known that bromine and chlorine atoms can participate in various types of chemical reactions, including electrophilic aromatic substitution . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound need to be investigated further.
Temporal Effects in Laboratory Settings
It’s known that the compound is a solid at room temperature and has a boiling point of 100-102 °C/0.5 mmHg .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-bromo-4-chlorothiophene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of 5-Bromo-4-chlorothiophene-2-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-chlorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chlorothiophene-2-sulfonyl chloride: Similar in structure but lacks the bromine atom.
1-Benzothiophene-3-sulfonyl chloride: Contains a benzene ring fused to the thiophene ring.
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride: Contains a thiazole ring instead of a thiophene ring.
Uniqueness
5-Bromo-4-chlorothiophene-2-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
5-bromo-4-chlorothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2O2S2/c5-4-2(6)1-3(10-4)11(7,8)9/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTXTRFDSZKAKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














